molecular formula C25H18O4 B12008466 2-Methylnaphthalene-1,4-diyl dibenzoate CAS No. 2211-31-6

2-Methylnaphthalene-1,4-diyl dibenzoate

Cat. No.: B12008466
CAS No.: 2211-31-6
M. Wt: 382.4 g/mol
InChI Key: BVVDINJVWBJRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylnaphthalene-1,4-diyl dibenzoate is an organic compound with the molecular formula C({25})H({18})O(_{4}) It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzoate groups attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphthalene-1,4-diyl dibenzoate typically involves the esterification of 2-methylnaphthalene-1,4-diol with benzoic acid or its derivatives. One common method includes the following steps:

    Starting Materials: 2-Methylnaphthalene-1,4-diol and benzoic acid.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphthalene-1,4-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce alkyl or acyl groups onto the aromatic rings.

Scientific Research Applications

2-Methylnaphthalene-1,4-diyl dibenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-Methylnaphthalene-1,4-diyl dibenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-Methylnaphthalene-1,4-diyl dibenzoate can be compared with other similar compounds, such as:

    Naphthalene-1,4-diyl dibenzoate: Lacks the methyl group, which can influence its reactivity and properties.

    2-Methylnaphthalene-1,4-diyl diacetate: Contains acetate groups instead of benzoate, affecting its chemical behavior and applications.

    1,4-Dihydroxynaphthalene: The parent diol compound, which serves as a precursor for various derivatives.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2211-31-6

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

(4-benzoyloxy-3-methylnaphthalen-1-yl) benzoate

InChI

InChI=1S/C25H18O4/c1-17-16-22(28-24(26)18-10-4-2-5-11-18)20-14-8-9-15-21(20)23(17)29-25(27)19-12-6-3-7-13-19/h2-16H,1H3

InChI Key

BVVDINJVWBJRHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.